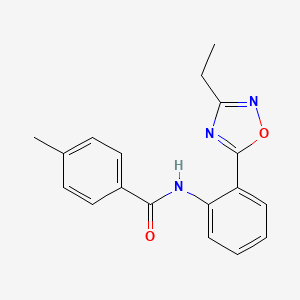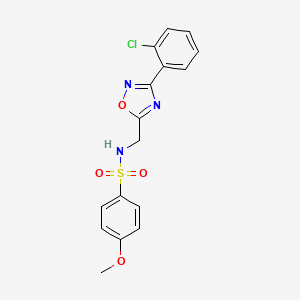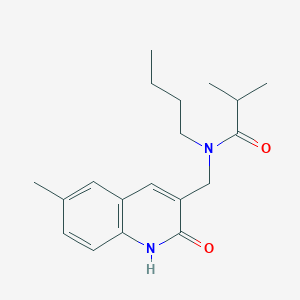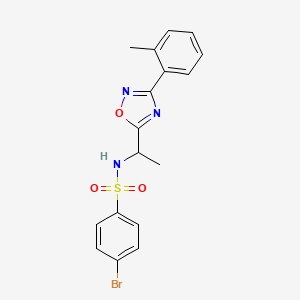
4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide or simply as BTOB.
作用機序
The mechanism of action of BTOB involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. BTOB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are important regulators of the cell cycle. BTOB has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
BTOB has been shown to have various biochemical and physiological effects. Studies have shown that BTOB can induce cell cycle arrest and apoptosis in cancer cells. BTOB has also been shown to reduce the levels of various pro-inflammatory cytokines, which are involved in the development of various diseases such as cancer and neurodegenerative diseases. In addition, BTOB has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the major advantages of using BTOB in lab experiments is its high potency. BTOB has been shown to be effective at very low concentrations, which can help to reduce the amount of compound needed for experiments. However, one of the limitations of using BTOB is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on BTOB. One area of research is the development of more efficient synthesis methods for BTOB. Another area of research is the development of new derivatives of BTOB with improved properties. In addition, further studies are needed to fully understand the mechanism of action of BTOB and its potential applications in various fields of research.
合成法
The synthesis of BTOB involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of o-tolyl hydrazine with ethyl bromoacetate to form 3-(o-tolyl)-1-bromo-1,2-propanedione. This intermediate is then reacted with sodium azide to form 3-(o-tolyl)-1,2,4-oxadiazol-5-amine. Finally, this intermediate is reacted with benzenesulfonyl chloride to form the desired product, 4-bromo-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide.
科学的研究の応用
BTOB has been extensively studied for its potential applications in various fields of research. One of the most promising applications of BTOB is in the field of cancer research. Studies have shown that BTOB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BTOB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BTOB has been studied for its potential applications in the field of organic electronics.
特性
IUPAC Name |
4-bromo-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-11-5-3-4-6-15(11)16-19-17(24-20-16)12(2)21-25(22,23)14-9-7-13(18)8-10-14/h3-10,12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKGIWNKKHFKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

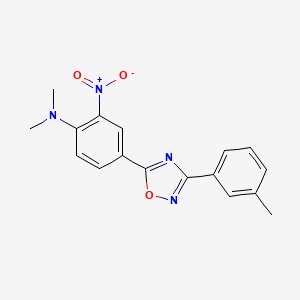


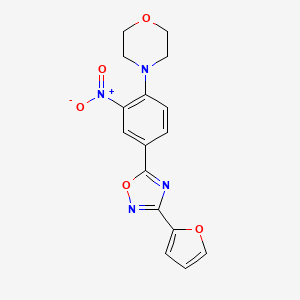

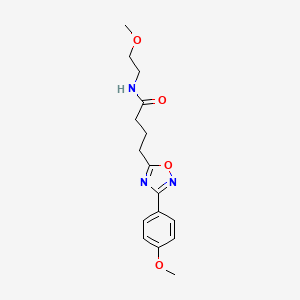
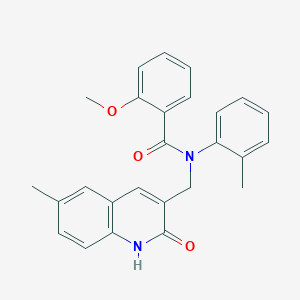
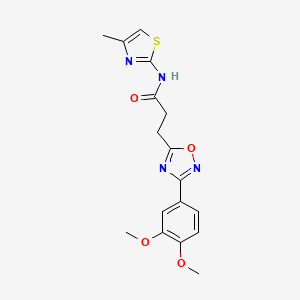
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)

